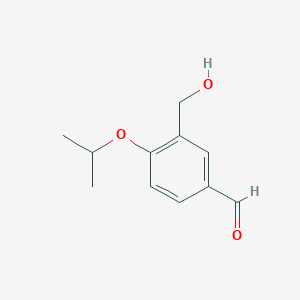

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXDMMRPSMKGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621912 | |

| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-03-7 | |

| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde as a Key Pharmaceutical Intermediate

Introduction

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional structure—featuring an aldehyde, a hydroxyl group, and an isopropoxy ether on a benzene ring—renders it a highly versatile intermediate. This guide provides an in-depth exploration of its properties, synthesis, and primary applications, with a particular focus on its role in the pharmaceutical industry.

While it finds use in the fragrance and specialty polymer sectors, its principal value lies in its application as a key starting material for Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular conditions.[1] This document will serve as a technical resource for researchers and drug development professionals, offering detailed methodologies and the scientific rationale behind its effective utilization.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in controlled synthetic processes.

Chemical Structure and Properties

The molecule's structure combines the reactivity of an aromatic aldehyde with a sterically influential isopropoxy group and a reactive hydroxymethyl (benzyl alcohol) moiety. These features dictate its solubility, reactivity, and suitability for various chemical transformations.

| Property | Value | Source |

| CAS Number | 959237-03-7 | [2] |

| Molecular Formula | C11H14O3 | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Solid | [2] |

| LogP | 1.58 | [2] |

| Rotatable Bonds | 4 | [2] |

Spectroscopic Data

-

¹H NMR: Distinct signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (in the ~6.9-7.8 ppm range), the isopropoxy methine and methyl protons, and the benzylic CH₂ protons.

-

¹³C NMR: Resonances corresponding to the aldehyde carbonyl carbon (~190-192 ppm), aromatic carbons, and aliphatic carbons of the isopropoxy and hydroxymethyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (hydroxyl group, ~3400 cm⁻¹), C-H stretch (aldehyde, ~2720 and 2820 cm⁻¹), C=O stretch (aldehyde, ~1680 cm⁻¹), and C-O stretches (ether, ~1250 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight, along with predictable fragmentation patterns.

Synthesis and Manufacturing

The preparation of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and logical synthetic approach starts from a more readily available precursor, 4-hydroxybenzaldehyde.

Common Synthetic Route

A prevalent strategy involves two key transformations:

-

Williamson Ether Synthesis: Introduction of the isopropoxy group onto the phenol.

-

Hydroxymethylation: Addition of the hydroxymethyl group to the aromatic ring.

The order of these steps is critical. Performing the etherification first protects the hydroxyl group and directs the subsequent hydroxymethylation.

Detailed Laboratory-Scale Synthesis Protocol

Step 1: Synthesis of 4-Isopropoxybenzaldehyde

This step is a classic Williamson ether synthesis. 4-hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.

-

Rationale: Anhydrous potassium carbonate is an effective and easily handled base for this transformation. Potassium iodide is used as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive 2-iodopropane. 2-butanone (MEK) is a suitable polar aprotic solvent.[3]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq).

-

Add 2-butanone as the solvent.

-

Add 2-iodopropane (1.1 eq) to the mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield 4-isopropoxybenzaldehyde.[3]

-

Step 2: Hydroxymethylation of 4-Isopropoxybenzaldehyde

This step introduces the hydroxymethyl group at the 3-position. This is typically achieved via a formylation reaction followed by reduction, or direct hydroxymethylation. A common method is the reaction with formaldehyde in the presence of a base.

-

Rationale: The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the aldehyde, the incoming electrophile (from formaldehyde) is directed to the ortho position (C3).

-

Protocol:

-

Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Add an aqueous solution of formaldehyde (e.g., formalin, ~1.2 eq) dropwise while maintaining the temperature.

-

Stir the reaction at a controlled temperature until TLC indicates the consumption of the starting material.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure 3-(hydroxymethyl)-4-isopropoxybenzaldehyde.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde.

Application in Pharmaceutical Synthesis: The Case of Ivabradine

The primary pharmaceutical application of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is as a key intermediate in the synthesis of Ivabradine .[4] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.

The synthesis of Ivabradine involves several steps, where the benzaldehyde intermediate is transformed and eventually coupled with another complex amine fragment. A crucial step involves the conversion of the aldehyde and hydroxymethyl groups into a bicyclic ether system.

Reaction Pathway to Ivabradine Precursor

The initial steps in utilizing 3-(hydroxymethyl)-4-isopropoxybenzaldehyde involve converting its functional groups to those needed for the final Ivabradine structure. This typically involves:

-

Chlorination: The hydroxymethyl group is converted to a chloromethyl group, often using thionyl chloride (SOCl₂) or a similar reagent.

-

Cyclization: The chloromethyl group then reacts intramolecularly under specific conditions to form part of the bicyclic ether structure seen in Ivabradine's backbone.

These transformations ultimately lead to the formation of a key bicyclic intermediate, (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile or a related derivative, which is then elaborated and coupled with the benzazepinone portion of the final drug.[5]

Caption: Role of the intermediate in the synthesis of Ivabradine.

Analytical Quality Control (QC)

Ensuring the purity and identity of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde is paramount for its use in GMP (Good Manufacturing Practice) environments for pharmaceutical production.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and for identifying any process-related impurities.[6]

-

Rationale: Reverse-phase HPLC provides excellent separation for aromatic compounds of moderate polarity. A C18 column is typically effective. The UV-active nature of the benzaldehyde allows for sensitive detection.

-

Sample HPLC Protocol:

-

Column: C18, 4.6 mm x 150 mm, 2.7-5 µm particle size.[7]

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-35°C.[6]

-

Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., ~254 nm or ~340 nm).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent (e.g., methanol/water) to a known concentration.[6]

-

Quantification: Purity is determined by area percentage, assuming all impurities have a similar response factor, or by using a certified reference standard for exact quantification.

-

QC Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. You are being redirected... [hit2lead.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msconsult.dk [msconsult.dk]

Therapeutic Potential of 4-Isopropoxybenzaldehyde Derivatives: From Synthetic Scaffolds to Targeted Oncology and Antimicrobial Agents

The following technical guide details the therapeutic applications of 4-isopropoxybenzaldehyde derivatives, structured for researchers and drug development professionals.

Executive Summary

4-Isopropoxybenzaldehyde (CAS: 18962-05-5) represents a "privileged scaffold" in medicinal chemistry. Unlike its methoxy or ethoxy analogs, the isopropoxy group confers a distinct lipophilic profile (

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pharmacological versatility of 4-isopropoxybenzaldehyde stems from two reactive centers: the electrophilic formyl group (C-1) and the lipophilic isopropoxy tail (C-4).

The Isopropoxy Advantage

In SAR studies comparing alkoxy chains (methoxy, ethoxy, isopropoxy, butoxy), the isopropoxy moiety often provides the optimal balance between solubility and hydrophobic interaction.

-

Steric Fit: The branched isopropyl group fills hydrophobic sub-pockets (e.g., in the ALDH active site) more effectively than linear chains, increasing van der Waals contact.

-

Metabolic Stability: The secondary carbon of the isopropoxy group is less susceptible to rapid O-dealkylation compared to primary alkyl ethers, potentially extending half-life (in vivo stability).

Key Derivative Classes

-

Thiosemicarbazones: Formed via condensation with thiosemicarbazides.[1][2] Known for metal chelation (Fe, Cu) and ribonucleotide reductase inhibition.

-

Schiff Bases (Imines): Formed via reaction with primary amines.[3][4] Exhibit broad-spectrum antimicrobial activity by disrupting cell membranes.

-

Chalcones: Formed via Claisen-Schmidt condensation. Target tubulin polymerization and induce apoptosis in cancer cells.[5]

Oncology: Selective ALDH1A3 Inhibition[6][7][8][9]

The most authoritative application of 4-isopropoxybenzaldehyde lies in the inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3) . ALDH1A3 is overexpressed in cancer stem cells (CSCs), particularly in prostate (PC3, DU145) and lung cancers, driving chemotherapy resistance and metastasis.

Mechanism of Action

ALDH1A3 catalyzes the oxidation of retinaldehyde to Retinoic Acid (RA) . RA is a potent signaling molecule that binds to nuclear receptors (RAR/RXR), promoting stemness and survival genes.

-

Inhibition: 4-Isopropoxybenzaldehyde (and its derivatives) binds to the substrate channel of ALDH1A3.

-

Selectivity: The bulky isopropoxy group provides selectivity over the cytosolic ALDH1A1 isoform, reducing off-target toxicity.

Figure 1: Mechanism of ALDH1A3 inhibition. The derivative blocks the conversion of retinaldehyde to retinoic acid, thereby downregulating the signaling pathways responsible for cancer stem cell maintenance.

Quantitative Efficacy

Studies evaluating a library of benzaldehyde derivatives identified the 4-isopropoxy analog (often coded as Compound 16 in literature) as a potent inhibitor.

| Compound | Target Isoform | IC50 (µM) | Selectivity Ratio (vs ALDH1A1) |

| 4-Isopropoxybenzaldehyde | ALDH1A3 | ~0.2 - 1.5 | > 50-fold |

| DEAB (Standard Control) | Pan-ALDH | ~5.7 | 1 (Non-selective) |

| 4-Methoxybenzaldehyde | ALDH1A3 | > 10 | Low |

Data synthesized from ALDH inhibition studies (Sources: J. Med. Chem, Molecules).[6][7][8]

Antimicrobial Applications: Membrane Disruption

Derivatives such as Isopropoxy Benzene Guanidine (IBG) and specific Schiff bases have demonstrated efficacy against multidrug-resistant (MDR) bacteria, including MRSA and Acinetobacter baumannii.

Mechanism: Proton Motive Force (PMF) Collapse

Unlike traditional antibiotics that target cell wall synthesis, these lipophilic aldehyde derivatives target the bacterial membrane.

-

Insertion: The isopropoxy tail facilitates insertion into the lipid bilayer.

-

Depolarization: The compound disrupts the electron transport chain, dissipating the Proton Motive Force (PMF).

-

ROS Generation: In combination with colistin, these agents trigger a surge in Reactive Oxygen Species (ROS), leading to bactericidal activity.

Experimental Protocols

Synthesis of 4-Isopropoxybenzaldehyde Thiosemicarbazone

This protocol describes the synthesis of a key derivative with high antimicrobial potential.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1.64 g (10 mmol) of 4-isopropoxybenzaldehyde in 20 mL of hot absolute ethanol.

-

Mixing: In a separate flask, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 20 mL of hot ethanol/water (1:1). Add this to the aldehyde solution.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. A crystalline precipitate will form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and ether. Recrystallize from hot ethanol to yield white/pale yellow crystals.

-

Validation: Confirm structure via ¹H-NMR (look for azomethine -CH=N- proton at

8.0–8.5 ppm).

ALDH Enzymatic Inhibition Assay

Purpose: To determine the IC50 of the synthesized derivative against ALDH1A3.

Protocol:

-

Buffer: Prepare reaction buffer (100 mM sodium phosphate, pH 7.4, 1 mM EDTA).

-

Enzyme Prep: Use recombinant human ALDH1A3 (approx. 20 nM final concentration).

-

Substrate: Propionaldehyde or Hexanal (substrate) and NAD+ (cofactor, 500 µM).

-

Reaction:

-

Incubate Enzyme + Buffer + Test Compound (0.01 – 100 µM) for 5 minutes at 25°C.

-

Initiate reaction by adding Substrate and NAD+.

-

-

Detection: Monitor the production of NADH by measuring absorbance at 340 nm for 5–10 minutes using a kinetic microplate reader.

-

Analysis: Plot % Activity vs. Log[Concentration] to derive IC50.

Figure 2: Synthetic workflow for generating bioactive derivatives from the 4-isopropoxybenzaldehyde scaffold.

References

-

Russo, J., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry.

-

Moretto, L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.[3][4][5][10][8][9][11][12][13][14][15][16]

-

Zhang, Y., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens.[13][15] Microbiology Spectrum.

-

BenchChem. 4-Isopropoxybenzaldehyde: Chemical Properties and Applications.

-

Swaminathan, J., et al. (2023). Synthesis and antibacterial studies of alkoxybenzaldehyde thiosemicarbazones.[1][2] Computational and Theoretical Chemistry.[1][10]

Sources

- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of New Results in Science » Submission » A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [dergipark.org.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxybenzaldehyde sensitizes Acinetobacter baumannii to amphenicols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Safety data sheet (SDS) for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde Document Type: Technical Whitepaper / Risk Management Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Chemical Identity & Strategic Context

Compound Name: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS Registry Number: 959237-03-7 Synonyms: 4-Isopropoxy-3-(hydroxymethyl)benzaldehyde; 5-Formyl-2-isopropoxybenzyl alcohol. Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

Strategic Application in Drug Discovery

This compound is a critical Advanced Pharmaceutical Intermediate (API) used primarily in the synthesis of Crisaborole (trade name Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the treatment of mild-to-moderate atopic dermatitis.

In the synthetic pathway, the 3-hydroxymethyl and 4-isopropoxy motifs are structurally definitive. The hydroxymethyl group often serves as a handle for boronic acid cyclization (forming the benzoxaborole core), while the aldehyde function allows for further elaboration or protection strategies during scale-up.

Hazard Identification & GHS Classification

Note: While specific toxicological data for this intermediate may be limited compared to commodity chemicals, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzaldehydes and benzyl alcohols.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[4] | H302 |

| Aquatic Toxicity (Acute) | 3 | Harmful to aquatic life. | H402 |

Structural Toxicology Analysis

-

Aldehyde Moiety (C-1): High reactivity with nucleophiles (proteins/DNA). Potential for skin sensitization (allergic contact dermatitis) upon repeated exposure.

-

Benzyl Alcohol Moiety (C-3): Increases polarity and potential for systemic absorption. Can act as a local anesthetic/irritant on mucous membranes.

-

Isopropoxy Group (C-4): Increases lipophilicity (LogP ~1.58), facilitating dermal penetration.

Stability, Reactivity, and Storage Protocols

Expert Insight: The dual presence of an aldehyde and a primary benzylic alcohol creates a "redox-sensitive" profile. Improper storage leads to disproportionation or oxidation, compromising yield in subsequent borylation steps.

Reactivity Profile

-

Oxidation (Air Sensitivity): The aldehyde group readily oxidizes to the corresponding benzoic acid (3-(hydroxymethyl)-4-isopropoxybenzoic acid) upon exposure to atmospheric oxygen.

-

Cannizzaro Reaction: In the presence of strong bases, the molecule may undergo self-disproportionation (simultaneous oxidation and reduction).

-

Acid Sensitivity: The benzylic alcohol is prone to dehydration or etherification under acidic conditions.

Storage & Handling Protocol (Self-Validating System)

To ensure integrity, implement the following "Check-Verify" protocol:

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Validation: Use a septum-sealed vial; verify positive pressure before sampling.

-

-

Temperature: 0°C to 8°C (Refrigerate).

-

Validation: Monitor with a min/max digital thermometer log.

-

-

Container: Amber glass (Type I) to prevent photo-initiated radical oxidation of the aldehyde.

Visualizing the Molecular Risk & Workflow

Diagram 1: Structural Reactivity & Risk Map

This diagram maps the chemical structure to specific safety and stability risks, guiding the chemist on where the molecule is most vulnerable.

Caption: Structural dissection of CAS 959237-03-7 highlighting sites susceptible to oxidation (red) and chemical instability (yellow).

Emergency Response & First Aid

Standard Operating Procedure (SOP) for Accidental Exposure

Inhalation (Powder/Dust)[3][5]

-

Mechanism: Irritation of the upper respiratory tract due to aldehyde reactivity.

-

Action: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Medical Note: Monitor for delayed pulmonary edema if large quantities were inhaled.

Skin Contact (Liquid/Solution)

-

Mechanism: Lipophilic isopropoxy group aids penetration; aldehyde binds skin proteins.

-

Action:

-

Drench: Wash with soap and water for 15 minutes.[4]

-

Neutralize: Do not use chemical neutralizers; water dilution is safest.

-

Monitor: Watch for erythema (redness) indicating sensitization.

-

Eye Contact[4][5][6][7]

-

Action: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3][4][5][6]

-

Contraindication: Do not use eye ointments until assessed by a physician.

Analytical Purity Validation

Before using this intermediate in critical steps (e.g., Crisaborole synthesis), validate purity to prevent downstream failure.

| Test | Method | Acceptance Criteria | Purpose |

| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: Aldehyde (-CHO) ~9.8 ppm; Benzylic (-CH₂) ~4.6 ppm. | Confirm structure and lack of solvent. |

| Purity | HPLC (C18 Column) | > 98.0% Area | Quantify non-volatile impurities. |

| Oxidation Check | HPLC or TLC | < 0.5% Benzoic Acid derivative | Ensure storage integrity (Aldehyde degradation). |

| Water Content | Karl Fischer | < 0.5% w/w | Critical for water-sensitive borylation steps. |

Diagram 2: Safety & Handling Decision Logic

A workflow for receiving and processing the material in a research environment.

Caption: Decision logic for material receipt, quality control, and storage to ensure safety and synthetic success.

Physical & Chemical Properties Table

| Property | Value | Source/Note |

| Physical State | Solid / Semi-solid | Chem-Impex [1] |

| Color | White to Off-white | |

| Melting Point | 112 - 116°C (Predicted) | Analogous data [2] |

| Boiling Point | ~340°C (at 760 mmHg) | Predicted |

| Flash Point | > 110°C | Estimated (High MW) |

| Solubility | DMSO, Methanol, DCM | |

| Partition Coeff (LogP) | 1.58 | Hit2Lead [3] |

References

-

Chem-Impex International. 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde Product Page. Retrieved from

-

Sigma-Aldrich (Merck). Safety Data Sheet for 4-Hydroxybenzaldehyde (Analogous Structure). Retrieved from

-

Hit2Lead (ChemBridge). Compound Details: 3-(hydroxymethyl)-4-isopropoxybenzaldehyde.[7] Retrieved from

-

National Institutes of Health (PubChem). 4-Isopropoxybenzaldehyde Compound Summary (Structural Analog). Retrieved from

-

American Chemical Society (ACS). Working Toward Process Simplification for the Synthesis of Crisaborole. Org. Process Res. Dev. Retrieved from

Sources

- 1. 3-(Hydroxymethyl)benzaldehyde AldrichCPR 939760-33-5 [sigmaaldrich.com]

- 2. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. You are being redirected... [hit2lead.com]

Methodological & Application

Reductive amination protocols for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Strategic Analysis & Chemical Context

Target Molecule: 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS: (Analogous structures widely cited in PDE4 inhibitor synthesis)[1][2]

This substrate presents a classic "Chemoselectivity vs. Reactivity" paradox common in the synthesis of pharmaceutical intermediates (e.g., Roflumilast analogs).

-

Electronic Deactivation (The Thermodynamic Challenge): The 4-isopropoxy group is a strong electron-donating group (EDG).[2] Through resonance, it increases electron density at the carbonyl carbon, making the aldehyde less electrophilic. Consequently, the initial nucleophilic attack by the amine to form the hemiaminal and subsequent dehydration to the imine is significantly slower compared to electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde).[1]

-

Chemoselectivity (The Kinetic Challenge): The 3-hydroxymethyl (benzyl alcohol) moiety is sensitive.[2]

-

Risk A (Hydrogenolysis): Under standard catalytic hydrogenation conditions (e.g.,

), the benzylic C-O bond is prone to cleavage, yielding the 3-methyl derivative.[1] -

Risk B (Oxidation):[1][3] If strong oxidants or radical conditions are used, the benzyl alcohol can oxidize to the dialdehyde.

-

Risk C (Etherification): In highly acidic alcoholic solvents, the benzyl alcohol may convert to a methyl ether.

-

The Solution:

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent. Unlike Sodium Cyanoborohydride (

Mechanistic Pathway & Decision Tree

The following diagram outlines the critical decision points and the competitive pathways governing this reaction.

Figure 1: Reaction pathway highlighting the necessity of selective hydride transfer to avoid direct aldehyde reduction (red path) or hydrogenolysis (dashed red path).[1]

Recommended Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Valuable substrates, acid-sensitive amines, and maximizing yield.[1]

Reagents:

-

Substrate: 1.0 equiv.

-

Amine: 1.1 – 1.2 equiv.[2]

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.[2]

-

Acetic Acid (AcOH): 1.0 – 2.0 equiv.[2] (Crucial for rate acceleration).

Protocol:

-

Imine Pre-formation (Optional but Recommended): In a dry reaction vial under

, dissolve the aldehyde (1.0 eq) and amine (1.2 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq).-

Note: If the amine is an HCl salt, add 1.0 eq of TEA to liberate the free base.

-

-

Stir: Allow to stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This allows the equilibrium to shift toward the imine before the reducing agent encounters the aldehyde, minimizing the formation of the benzyl alcohol side product.

-

-

Reduction: Add STAB (1.4 eq) in a single portion. The reaction may evolve gas slightly; ensure venting is possible (e.g., needle in septum).

-

Monitor: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2]

-

Target: Disappearance of imine intermediate.[2]

-

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[2]

Method B: The Two-Step Borohydride ( )

Best for: Cost-sensitive scaling or when STAB is unavailable.[1][2]

Reagents:

-

Substrate: 1.0 equiv.

-

Amine: 1.0 – 1.1 equiv.[2]

-

Sodium Borohydride (

): 1.0 equiv.[2][4] -

Solvent: Methanol (anhydrous).[2]

Protocol:

-

Imine Formation: Dissolve aldehyde and amine in Methanol. Heat to reflux for 2–4 hours.

-

Critical Step: Because

reduces aldehydes rapidly, you must drive the imine formation to completion before adding the reductant. Use molecular sieves (4Å) or a Dean-Stark trap if using a higher boiling solvent (Toluene) to remove water.[2]

-

-

Cooling: Cool the mixture to 0°C (Ice bath).

-

Reduction: Add

slowly in small portions (exothermic). -

Warm: Allow to warm to RT and stir for 1 hour.

-

Quench: Add 1M HCl dropwise until pH < 7 (destroys excess hydride), then basify with NaOH to pH > 10 for extraction.

Comparative Data & Reagent Selection

| Feature | STAB (Method A) | NaBH4 (Method B) | H2 / Pd-C (Method C) |

| Selectivity | High (Reduces Imine >> Aldehyde) | Low (Reduces Aldehyde | Medium |

| Benzyl Alcohol Stability | Excellent (Retained) | Excellent (Retained) | Poor (Risk of Hydrogenolysis) |

| Water Tolerance | Low (Hydrolyzes slowly) | High (Solvent is MeOH) | N/A |

| Reaction pH | Slightly Acidic (Ideal for Imines) | Basic (Requires acid step) | Neutral |

| Toxicity | Low (Boric acid byproduct) | Low | Low |

| Recommendation | Primary Choice | Secondary Choice | Avoid (unless poisoned catalyst used) |

Troubleshooting Guide

Issue 1: Stalled Reaction (Aldehyde remains)

-

Cause: The 4-isopropoxy group deactivates the aldehyde.[2]

-

Fix: Increase Acetic Acid to 2.0–3.0 equiv.[2] Add activated 4Å Molecular Sieves to the reaction mixture to physically trap water and drive the equilibrium.

Issue 2: Formation of Benzyl Alcohol (Direct Reduction)

-

Cause: Reducing agent added before imine formation was substantial.[2]

-

Fix: Switch to Method A (STAB). Ensure a 60-minute "pre-stir" of Aldehyde + Amine + Acid before adding the hydride.[2]

Issue 3: Product is trapped in the aqueous layer

-

Cause: The resulting amine might be amphoteric or highly polar due to the hydroxymethyl group.[2]

-

Fix: During workup, ensure the aqueous layer is pH > 12 using NaOH. Use "Salting Out" (saturate with NaCl) and extract with 10% MeOH in DCM or EtOAc.[2]

References

-

Abdel-Magid, A. F., et al. (1996).[2][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2][8]

-

Gribble, G. W. (1998).[2] "Sodium Triacetoxyborohydride."[2][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

-

Li, J., et al. (2012).[2][10] "A New Route to Roflumilast via Copper-Catalyzed Hydroxylation."[1][2][10][11] Synthesis. (Context for 4-alkoxy-3-hydroxymethyl scaffolds).

Sources

- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]

- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

Navigating the Synthesis of Hydroxymethyl Benzaldehyde Derivatives: A Guide to Orthogonal Protecting Group Strategies

Introduction: The Synthetic Challenge of Bifunctional Arenes

Hydroxymethyl benzaldehyde derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, presents a significant challenge for selective chemical transformations. Unprotected, these functional groups can interfere with each other or with desired reactions, leading to a mixture of products and low yields. To overcome this, the strategic use of protecting groups is essential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of orthogonal protecting group strategies for hydroxymethyl benzaldehyde derivatives. We will explore the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of common protecting groups to empower you to design robust and efficient synthetic routes.

The Principle of Orthogonality: A Key to Selective Transformations

In a multi-step synthesis involving a molecule with multiple reactive sites, it is often necessary to protect and deprotect functional groups at different stages. Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions.[1][2] This approach provides chemists with precise control over the synthetic sequence, enabling complex molecular architectures to be constructed with high efficiency. For hydroxymethyl benzaldehydes, an ideal orthogonal strategy involves protecting the hydroxyl and aldehyde groups with functionalities that can be cleaved under distinct conditions (e.g., one acid-labile and the other fluoride-labile).

Protecting the Hydroxymethyl Group: The Silyl Ether Approach

The hydroxyl group of a hydroxymethyl benzaldehyde derivative is a primary alcohol, making it susceptible to oxidation and a potent nucleophile. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic and non-fluoride conditions, and their selective removal.[3]

The tert-Butyldimethylsilyl (TBDMS) Group: A Robust and Reliable Choice

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting primary alcohols.[4] Its steric bulk provides stability against many reagents, yet it can be readily cleaved under specific conditions.

Mechanism of Protection: The protection of an alcohol as a TBDMS ether typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom of the TBDMS-Cl, displacing the chloride ion.

dot

Caption: Workflow for TBDMS protection of 4-(hydroxymethyl)benzaldehyde.

Protocol 1: TBDMS Protection of 4-(Hydroxymethyl)benzaldehyde

Materials:

-

4-(Hydroxymethyl)benzaldehyde

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired TBDMS-protected product.

Protecting the Benzaldehyde Group: The Acetal Strategy

The aldehyde functionality is highly reactive towards nucleophiles and reducing agents. Acetals are excellent protecting groups for aldehydes as they are stable to basic, nucleophilic, and reducing conditions but can be readily cleaved under acidic conditions.[5][6]

The Diethyl Acetal: A Simple and Effective Choice

The formation of a diethyl acetal is a straightforward method to protect a benzaldehyde.

Mechanism of Protection: The reaction involves treating the aldehyde with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The reaction is reversible, and the removal of water, often with a Dean-Stark apparatus or by using a dehydrating agent like triethyl orthoformate, drives the equilibrium towards the formation of the acetal.[7]

dot

Caption: Workflow for diethyl acetal protection of the TBDMS-protected aldehyde.

Protocol 2: Diethyl Acetal Protection of 4-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde

Materials:

-

4-((tert-Butyldimethylsilyloxy)methyl)benzaldehyde

-

Ethanol, absolute

-

Triethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-((tert-butyldimethylsilyloxy)methyl)benzaldehyde (1.0 eq) in absolute ethanol (0.5 M), add triethyl orthoformate (2.0 eq).

-

Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

-

Upon completion, quench the reaction by adding triethylamine to neutralize the acid.

-

Remove the ethanol and excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the fully protected derivative.

Comparative Stability of Common Protecting Groups

The selection of a protecting group is dictated by its stability towards various reaction conditions. The following tables provide a comparative overview of the stability of common protecting groups for hydroxyl and aldehyde functionalities.

Table 1: Stability of Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Stable Towards | Labile Towards |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Mild Acid, Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF)[8][9] |

| Triisopropylsilyl Ether | TIPS | Acid (more stable than TBDMS), Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Strong Acid, Fluoride Ions (TBAF) |

| tert-Butyldiphenylsilyl Ether | TBDPS | Acid (more stable than TIPS), Bases, Nucleophiles, Hydrides | Strong Acid, Fluoride Ions (TBAF)[10] |

| Benzyl Ether | Bn | Acid, Base, Nucleophiles, Hydrides | Catalytic Hydrogenation (Pd/C, H₂)[11] |

| Methoxymethyl Ether | MOM | Base, Nucleophiles, Hydrides, Catalytic Hydrogenation | Acid[11] |

Table 2: Stability of Common Aldehyde Protecting Groups

| Protecting Group | Structure Example | Stable Towards | Labile Towards |

| Diethyl Acetal | -CH(OEt)₂ | Strong Bases (e.g., LDA, n-BuLi), Nucleophiles, Hydrides (e.g., LiAlH₄, NaBH₄), Catalytic Hydrogenation (Pd/C, H₂)[12] | Aqueous Acid, Lewis Acids[7] |

| 1,3-Dioxolane | Cyclic acetal with ethylene glycol | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Aqueous Acid, Lewis Acids[13] |

| 1,3-Dithiane | Cyclic thioacetal with 1,3-propanedithiol | Strong Bases, Nucleophiles, Hydrides, Mild Acid | Oxidizing agents (e.g., HgCl₂/CaCO₃, NCS/AgNO₃)[13] |

Orthogonal Deprotection Strategies in Action

With the hydroxymethyl benzaldehyde derivative now fully protected, subsequent synthetic transformations can be performed on other parts of the molecule. The true power of the orthogonal strategy is realized during the selective deprotection steps.

Scenario 1: Selective Deprotection of the Hydroxyl Group

To unmask the hydroxymethyl group while leaving the aldehyde protected as a diethyl acetal, a fluoride-mediated deprotection is employed. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation.

dot

Caption: Selective deprotection of the TBDMS group.

Protocol 3: Selective TBAF-Mediated Deprotection of the TBDMS Ether

Materials:

-

1-((tert-Butyldimethylsilyloxy)methyl)-4-(diethoxymethyl)benzene

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the fully protected compound (1.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-2 hours).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the alcohol with the acetal intact.

Scenario 2: Selective Deprotection of the Aldehyde Group

To regenerate the aldehyde from the diethyl acetal while keeping the TBDMS-protected hydroxyl group intact, a mild acidic hydrolysis is performed.

dot

Caption: Selective deprotection of the diethyl acetal.

Protocol 4: Selective Acid-Catalyzed Deprotection of the Diethyl Acetal

Materials:

-

1-((tert-Butyldimethylsilyloxy)methyl)-4-(diethoxymethyl)benzene

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the fully protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, 0.1 M).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 2-4 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the aldehyde with the TBDMS ether intact.

Conclusion: Empowering Your Synthesis through Strategic Protection

The successful synthesis of complex molecules bearing multiple functional groups, such as hydroxymethyl benzaldehyde derivatives, is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonal protection and the specific reactivity of different protecting groups, researchers can navigate challenging synthetic pathways with greater control and efficiency. The use of silyl ethers for the hydroxyl group and acetals for the aldehyde functionality provides a robust and versatile orthogonal pair. The detailed protocols and comparative data presented in this application note serve as a practical guide for implementing these strategies in your own research, ultimately accelerating the discovery and development of novel chemical entities.

References

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Otera, J., & Orita, A. (2006). Deprotection of Acetals and Silyl Ethers by DDQ. Is DDQ a Neutral Catalyst?. Chemistry Letters, 35(3), 222-223. [Link]

-

Orita, A., Sakamoto, K., Hamada, Y., & Otera, J. (1999). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Tetrahedron, 55(23), 7231-7240. [Link]

-

GalChimia. (2011). Just a little, please. [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Stoltz, B. M. Protecting Groups. [Link]

-

Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). [Link]

-

Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Pinto, M. D. C., et al. (2016). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Journal of Chemical and Pharmaceutical Research, 8(8), 843-847. [Link]

-

Pinto, D. C. G. A., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(1), 1-1. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 725-733. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

-

OpenStax. (2023). 19.12 Biological Reductions. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

National Center for Biotechnology Information. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Scientific Electronic Library Online. (2014). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. uwindsor.ca [uwindsor.ca]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Catalytic hydrogenation conditions for benzaldehyde derivatives

An Application Guide for the Selective Catalytic Hydrogenation of Benzaldehyde Derivatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, best practices, and detailed protocols for the catalytic hydrogenation of benzaldehyde derivatives. The focus is on achieving high selectivity for the corresponding benzyl alcohols, which are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Core Principles and Mechanistic Insights

The catalytic hydrogenation of a benzaldehyde derivative to its corresponding benzyl alcohol is a cornerstone of synthetic organic chemistry. The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl (C=O) double bond in the presence of a metal catalyst.

The Catalytic Cycle

The process begins with the activation of molecular hydrogen on the surface of the metal catalyst. This can occur through two primary pathways:

-

Homolytic Cleavage: The H-H bond is broken symmetrically, resulting in two adsorbed hydrogen atoms on the metal surface. This is common for many nanoparticle-based heterogeneous catalysts.[2]

-

Heterolytic Cleavage: The H-H bond is broken asymmetrically, often at the interface between a metal atom (Lewis acid) and a support or ligand (Lewis base), to form a hydride (H⁻) and a proton (H⁺).[2] This mechanism is prevalent in single-atom catalysts and certain homogeneous systems.

The aldehyde substrate then adsorbs onto the catalyst surface, typically via its carbonyl group. The activated hydrogen species are sequentially transferred to the carbonyl carbon and oxygen, leading to the formation of the benzyl alcohol product, which then desorbs from the catalyst surface, regenerating the active site for the next cycle.

A critical challenge in the hydrogenation of benzaldehydes is preventing over-reduction, or hydrogenolysis, of the newly formed benzyl alcohol to toluene.[3] This side reaction is particularly prevalent with certain catalysts and under harsh conditions.

Figure 2: A standardized workflow for safely conducting a laboratory-scale hydrogenation reaction.

Key Safety Mandates:

-

Fume Hood Operation: All hydrogenation reactions must be conducted in a certified chemical fume hood to ensure proper ventilation of hydrogen gas. [4][5]2. Oxygen Exclusion: Before introducing hydrogen, the entire system must be rendered inert to prevent the formation of an explosive H₂/O₂ mixture. This is achieved by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen. [6][7]3. Catalyst Handling:

-

Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air. [6]The catalyst should be added to the reaction vessel first, followed by inerting the vessel, and then adding the degassed solvent via cannula or syringe under a positive pressure of inert gas. [8] * Used ("spent") catalysts have absorbed hydrogen and can be highly pyrophoric upon exposure to air, especially during filtration. The filter cake must be kept wet with solvent (preferably water or a high boiling point solvent) at all times and should never be allowed to dry in the open. [8][7]4. Pressure and Equipment:

-

Always use pressure-rated equipment appropriate for the reaction scale and conditions. [7]For atmospheric pressure reactions, a robust balloon setup is common. For higher pressures, a Parr shaker or a stainless-steel autoclave is required. [5] * Never exceed the rated temperature or pressure of the vessel. [4] * Perform a leak test with nitrogen before introducing hydrogen. [4]5. Shutdown and Quenching: After the reaction is complete, the system must be purged again with nitrogen to remove all residual hydrogen before opening it to the atmosphere. [4]The filtered catalyst should be immediately transferred to a dedicated waste container and quenched by wetting it thoroughly with water. [8]

-

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory-scale hydrogenations of benzaldehyde derivatives.

Protocol 1: Selective Hydrogenation of Benzaldehyde using 5% Pd/C at Atmospheric Pressure

This protocol describes a standard balloon hydrogenation, a technique widely used for small-scale reactions.

Materials & Equipment:

-

Benzaldehyde

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (reagent grade, degassed)

-

Three-neck round-bottom flask with a magnetic stir bar

-

Septa, gas inlet adapter, glass stopper

-

Nitrogen and Hydrogen gas lines with balloons

-

Schlenk line or vacuum/nitrogen manifold

-

Stir plate

-

Syringes and needles

-

Celite® for filtration

Procedure:

-

Setup: Place 50 mg of 5% Pd/C into a 100 mL three-neck flask containing a magnetic stir bar. Equip the flask with a septum, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a glass stopper. [8]2. Inerting: Place the flask under high vacuum for 5 minutes, then backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert. [8]3. Solvent & Substrate Addition: Under a positive flow of nitrogen, add 20 mL of degassed ethanol via cannula or syringe. Begin stirring to create a slurry. Add 1.06 g (10 mmol) of benzaldehyde via syringe.

-

Hydrogen Introduction: Evacuate the flask one final time and then backfill with hydrogen from a balloon. Ensure the balloon remains inflated throughout the reaction, replacing it if necessary. [8]5. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by withdrawing small aliquots. To sample, briefly switch the atmosphere back to nitrogen before taking the aliquot, then re-establish the hydrogen atmosphere. [8]6. Workup: Once the reaction is complete (typically 2-4 hours), evacuate the hydrogen and purge the flask with nitrogen three times.

-

Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a small pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol. CAUTION: Do not allow the filter cake to run dry, as it can ignite. [7]8. Isolation: Remove the solvent from the filtrate under reduced pressure to yield benzyl alcohol. The product can be further purified by distillation or chromatography if necessary.

-

Catalyst Quenching: Immediately transfer the Celite®/Pd/C pad to a beaker and add water to cover it completely, quenching its pyrophoric activity. [8]

Protocol 2: Hydrogenation of 4-Chlorobenzaldehyde using a Ru/C Catalyst

This protocol demonstrates the use of a different catalyst, often preferred for substrates with sensitive functional groups.

Materials & Equipment:

-

4-Chlorobenzaldehyde

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Water (deionized)

-

Parr shaker or similar pressure-rated hydrogenation vessel

-

Glass liner for the vessel

-

Mechanical stirrer

Procedure:

-

Vessel Charging: To the glass liner of the hydrogenation vessel, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 75 mg of 5% Ru/C catalyst.

-

Solvent Addition: Add 25 mL of deionized water to the liner. [9]3. System Assembly: Place the liner in the steel reactor body. Seal the reactor according to the manufacturer's instructions.

-

Inerting: Connect the reactor to a nitrogen line. Pressurize with nitrogen to 5 bar, then slowly vent. Repeat this purge cycle five times to remove all oxygen. [4]5. Hydrogenation: After the final nitrogen purge, pressurize the vessel with hydrogen to 10 bar. Begin stirring and heat the vessel to 60 °C.

-

Reaction: Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.

-

Shutdown: After the reaction (e.g., 6 hours), stop the heating and allow the reactor to cool to room temperature.

-

Venting and Purging: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen three times to remove all residual hydrogen. [4]9. Workup: Open the reactor. Remove the contents and filter the catalyst through Celite®, keeping the pad wet. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlorobenzyl alcohol.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | Inactive catalyst (poisoned or old).Insufficient hydrogen supply.Poor mixing/stirring.System leak. | Use fresh, high-quality catalyst.Ensure H₂ balloon is full or pressure is maintained.Increase stirring speed.Perform a leak test with nitrogen. |

| Low Selectivity (Toluene Formation) | Reaction temperature is too high.Catalyst is not selective (e.g., Pd/C).Prolonged reaction time. | Reduce the reaction temperature.Switch to a more selective catalyst like Ru/C or Au/Al₂O₃.<[3][9]br>Monitor the reaction closely and stop it upon completion of starting material. |

| Incomplete Conversion | Insufficient catalyst loading.Reaction time is too short.Catalyst deactivation. | Increase catalyst loading (e.g., from 1 mol% to 5 mol%).Allow the reaction to run longer.Consider catalyst poisons in the substrate or solvent; purify if necessary. |

| Reaction Stalls | Catalyst has become coated or deactivated.Product inhibition. | Stop the reaction, filter the catalyst, and add a fresh batch to the filtrate.If possible, dilute the reaction mixture. |

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2026, January 15). OAE Publishing Inc.

- Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (2019, April 29).

- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (2025, August 6). ResearchGate.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (n.d.). ResearchGate.

- Benzaldehyde hydrogenation by different functionalized Pd/GNP catalysts. (n.d.). ResearchGate.

- Hydrogenation SOP. (n.d.).

- Benzaldehyde hydrogenation/hydrogenolysis reaction. (n.d.). ResearchGate.

- Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. (n.d.).

- Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. (2025, September 24). SCIRP.

- Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.

- Hydrogenation of benzaldehyde and epoxidation of styrene. (n.d.). ResearchGate.

- Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (n.d.).

- Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. (2018, January 15). Chemical Society Reviews (RSC Publishing).

- Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. (2020, June 7). MDPI.

- Heterolytic Dissociation of H2 in Heterogeneous Catalysis. (2022, April 5). ACS Publications.

- Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate.

- Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. (n.d.). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. njhjchem.com [njhjchem.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination Yields with Sodium Triacetoxyborohydride (STAB)

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers utilizing sodium triacetoxyborohydride (STAB) in reductive amination. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your yields and troubleshoot effectively.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the use of STAB in reductive amination.

Q1: What is sodium triacetoxyborohydride (STAB), and why is it a preferred reagent for reductive amination?

Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is a mild and highly selective hydride-donating reagent.[1] Its popularity stems from several key advantages over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

-

Chemoselectivity : STAB's primary advantage is its ability to selectively reduce the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[1][2][3][4][5] The three electron-withdrawing acetoxy groups and steric bulk stabilize the boron-hydrogen bond, making it a less reactive (i.e., milder) reducing agent.[1][2][5] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl, a common issue with stronger reagents like NaBH₄.[6][7][8]

-

One-Pot Efficiency : Its high selectivity allows for a "direct" or "one-pot" reaction where the carbonyl compound, amine, and STAB are all combined in a single vessel.[1][2][4][5][8] This streamlines the experimental workflow significantly.

-

Safety Profile : Compared to sodium cyanoborohydride, STAB is less toxic and does not generate hazardous cyanide waste, which is a significant operational and environmental advantage.[9][10]

-

Broad Substrate Scope : It is effective for a wide variety of substrates, including aliphatic and aromatic aldehydes, aliphatic ketones, and both primary and secondary amines.[6][11] It performs particularly well with weakly basic amines where other methods may fail.[3][6]

Q2: What is the underlying mechanism of a STAB-mediated reductive amination?

The reaction proceeds in two main stages within the same pot, governed by equilibrium:

-

Iminium Ion Formation : The amine first performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.[4] This intermediate then reversibly loses a molecule of water to form an imine (with primary amines) or an enamine (with secondary amines).[2][4][6] Under the typically neutral to weakly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][6]

-

Hydride Reduction : The STAB reagent then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final amine product.[1][7] The rate of this reduction is significantly faster than the reduction of the starting carbonyl compound, which is the basis of the reagent's utility.[1]

Q3: How should I properly handle and store STAB?

Proper handling and storage are critical to maintaining the reagent's activity. STAB is a moisture-sensitive solid.[10][12][13]

-

Storage : Store the reagent in a tightly sealed container in a cool, dry place, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[10][12][14]

-

Handling : Always handle STAB in a well-ventilated area or a fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Minimize its exposure to atmospheric moisture by weighing it out quickly and sealing the container immediately.

-

Reactivity : STAB reacts with water and protic solvents (like methanol or ethanol), leading to its decomposition and the release of flammable hydrogen gas.[6][10][12] Therefore, reactions must be conducted in anhydrous aprotic solvents.[10][13]

Q4: What are the best solvents for a STAB-mediated reductive amination?

Due to its moisture sensitivity, anhydrous aprotic solvents are required.[10][13]

-

Preferred : 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent, as reactions are often faster and more efficient in it.[1][6][11]

-

Alternatives : Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are also suitable and frequently used.[6][10][11] Reactions in THF may be slower than in DCE.[6][11]

-

Incompatible : Protic solvents like methanol (MeOH) and water are generally incompatible as they will decompose the reagent.[6][13]

Section 2: Troubleshooting Guide

Even robust reactions can encounter issues. This guide is structured to help you diagnose and solve common problems.

Problem: Low or No Product Yield

Q5: My reaction has stalled or given a very low yield. Could my STAB reagent be the problem?

Yes, this is the most common cause of failure.[10] STAB that has been improperly stored or exposed to atmospheric moisture will decompose, losing its reducing power.[10][12]

-

Solution : Always use a fresh bottle of STAB or one that has been meticulously stored under an inert atmosphere. If you suspect your reagent has degraded, it is best to open a new container. For critical applications, the activity of the STAB can be quantified using an NMR-based assay that monitors the reduction of a standard aldehyde, such as 5-bromosalicylaldehyde.[15]

Q6: I'm seeing low conversion. How critical is pH, and should I be adding acid?

The pH is a delicate balance. The reaction requires mildly acidic conditions to catalyze the dehydration of the hemiaminal to the iminium ion.[7][10]

-

If pH is too high (basic) : Imine/iminium ion formation is often slow, becoming the rate-limiting step.

-

If pH is too low (strongly acidic) : The amine starting material will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[7][10]

-

Solution : For reactions involving ketones, which are less electrophilic than aldehydes, the addition of 1-2 equivalents of acetic acid is often beneficial and can significantly increase the reaction rate.[1][6][11] Aldehydes are generally more reactive and often do not require an acid catalyst.[6][11] If you observe low yield, particularly with a ketone, adding acetic acid is a primary optimization step.

Q7: The reaction is extremely slow, even with fresh reagent. What other factors could be at play?

If reagent quality and pH are optimal, slow reactions are typically due to the nature of the substrates themselves.

-

Steric Hindrance : Highly substituted ketones (e.g., di-isopropyl ketone) or bulky secondary amines can significantly slow down both the iminium ion formation and the subsequent hydride attack.[6][11]

-

Poorly Nucleophilic Amines : Weakly basic amines (e.g., anilines with strong electron-withdrawing groups) are poor nucleophiles, leading to slow imine formation.[3] While STAB is superior to other reagents for these substrates, the reactions can still be sluggish.[3][6]

-

Solutions :

-

Increase the reaction time. Some reactions with hindered substrates may require stirring for 24 hours or longer.[6]

-

Gently increase the temperature (e.g., to 40-50 °C), but monitor carefully for potential side product formation.

-

Increase the concentration of the reactants.

-

Problem: Formation of Side Products

Q8: My mass spec shows a significant amount of alcohol corresponding to my starting carbonyl. How can I prevent this?

While STAB is highly selective, reduction of the starting carbonyl can occur, especially if iminium ion formation is slow and the carbonyl compound is present in high concentration for a long period.[6] This can be exacerbated by using a large excess of acetic acid, which can protonate the carbonyl, making it more susceptible to reduction.[6]

-

Solutions :

-

For ketones, ensure you are not using a large excess of acetic acid. Use only 1-2 equivalents.[6]

-

Allow the carbonyl and amine to stir together for a period (e.g., 30-60 minutes) to allow the imine/iminium equilibrium to establish before adding the STAB.[8]

-

If the problem persists, it indicates a fundamental mismatch between the rate of iminium formation and reduction. A two-step process may be necessary.

-

Q9: I'm using a primary amine and getting a mixture of the desired secondary amine and the over-alkylated tertiary amine. How can I improve selectivity for mono-alkylation?

The secondary amine product can sometimes react with another equivalent of the carbonyl starting material to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction.[1][6]

-

Solutions :

-

Stoichiometry Control : Use a slight molar excess (e.g., 5%) of the primary amine relative to the carbonyl compound.[6] This increases the probability that the carbonyl will react with the starting primary amine rather than the secondary amine product.

-

Alternative Stepwise Procedure : For particularly problematic substrates, a stepwise procedure is highly effective. First, form the imine in a solvent like methanol (which favors imine formation from aldehydes). Then, evaporate the solvent, re-dissolve the crude imine in an appropriate solvent, and reduce it with a different reagent like sodium borohydride (NaBH₄).[1][6]

-

Section 3: Experimental Protocols & Data

General Protocol: One-Pot Reductive Amination of a Ketone with a Primary Amine

This protocol is a representative starting point and should be optimized for specific substrates.[6][8]

-

Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the ketone (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.2-0.5 M solution.

-

Amine & Acid Addition : Add the primary amine (1.0-1.2 equiv) followed by glacial acetic acid (1.0 equiv).

-

Imine Formation : Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.

-

STAB Addition : Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) to the mixture in one portion. Note: The addition may be slightly exothermic.

-

Reaction : Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent (e.g., DCM or DCE).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization as needed.

Table of Key Optimization Parameters

| Parameter | Typical Range | Rationale & Expert Notes |

| Solvent | DCE, DCM, THF, MeCN | DCE is generally preferred for faster rates.[6][11] All solvents must be anhydrous to prevent reagent decomposition.[13] |

| Equivalents of STAB | 1.3 - 1.6 | A slight excess ensures the reaction goes to completion and accounts for any minor degradation of the reagent.[3][6] |

| Equivalents of Amine | 1.0 - 1.2 | A slight excess can favor the reaction, especially if the amine is volatile or prone to side reactions.[8] |

| Acid Catalyst | 0 - 2.0 equiv AcOH | Generally not needed for aldehydes, but highly recommended for ketones to catalyze iminium ion formation.[1][6][11] |

| Temperature | Room Temperature | Most reactions proceed well at ambient temperature. Gentle heating (40-50 °C) can be used for sluggish reactions.[16] |

| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates, but may also require more careful temperature control during STAB addition. |

References

-